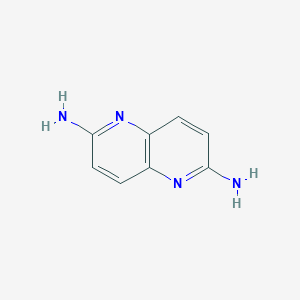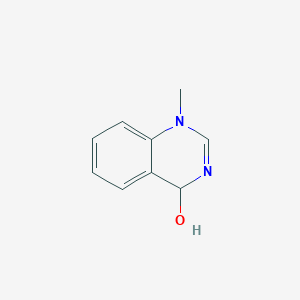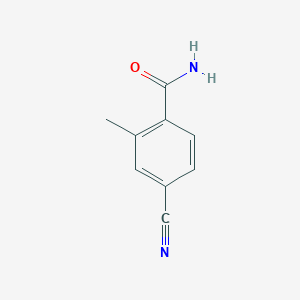![molecular formula C9H6N2O B11918584 2H-Isoxazolo[5,4-B]indole](/img/structure/B11918584.png)
2H-Isoxazolo[5,4-B]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Isoxazolo[5,4-B]indole is a heterocyclic compound that features both an isoxazole and an indole ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules. The isoxazole ring is known for its presence in various pharmacologically active compounds, while the indole ring is a common motif in many natural products and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Isoxazolo[5,4-B]indole typically involves the construction of the isoxazole ring followed by its fusion with the indole system. One common method is the cycloaddition reaction, where an alkyne reacts with a nitrile oxide to form the isoxazole ring. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II) to enhance the regioselectivity and yield .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that minimize the use of toxic reagents and maximize yield. Metal-free synthetic strategies are also being explored to reduce costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 2H-Isoxazolo[5,4-B]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the isoxazole or indole rings, leading to different structural analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoxazole or indole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various alkyl or aryl groups .
Aplicaciones Científicas De Investigación
2H-Isoxazolo[5,4-B]indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2H-Isoxazolo[5,4-B]indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation . The exact pathways and targets depend on the specific biological context and the structural modifications of the compound.
Comparación Con Compuestos Similares
Isoxazolo[5,4-B]pyridine: This compound shares the isoxazole ring but has a pyridine ring instead of an indole ring.
Indole-Isoxazole Hybrids: These compounds combine the indole and isoxazole rings in various configurations and are studied for their diverse biological activities.
Uniqueness: 2H-Isoxazolo[5,4-B]indole is unique due to its specific ring fusion, which imparts distinct chemical and biological properties. Its dual ring system allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery .
Propiedades
Fórmula molecular |
C9H6N2O |
|---|---|
Peso molecular |
158.16 g/mol |
Nombre IUPAC |
4H-[1,2]oxazolo[5,4-b]indole |
InChI |
InChI=1S/C9H6N2O/c1-2-4-8-6(3-1)7-5-10-12-9(7)11-8/h1-5,11H |
Clave InChI |
IHOBKPNWPADOAE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(N2)ON=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11918561.png)
![2-Fluoro-8-azaspiro[4.5]decane](/img/structure/B11918569.png)

![5H-Indeno[5,6-b]furan](/img/structure/B11918583.png)
![2-Azaspiro[4.5]decan-8-amine](/img/structure/B11918598.png)



